2-Hydroxyphenylacetic acid 2-Hydroxyphenylacetic acid (2-hydroxyphenyl)acetic acid is a hydroxy monocarboxylic acid that is acetic acid in which one of the methyl hydrogens is substituted by a 2-hydroxyphenyl group. It is a metabolite of phenylalanine and is excreted in the urine of patients suffering from diseases like phenylketonuria. It has a role as a human metabolite and a mouse metabolite. It is a member of phenols and a hydroxy monocarboxylic acid. It is functionally related to an acetic acid and a phenol. It is a conjugate acid of a (2-hydroxyphenyl)acetate.
2-Hydroxyphenylacetic acid is a natural product found in Grosmannia crassivaginata, Tragopogon orientalis, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 614-75-5
VCID: VC20794534
InChI: InChI=1S/C8H8O3/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4,9H,5H2,(H,10,11)
SMILES: C1=CC=C(C(=C1)CC(=O)O)O
Molecular Formula: C8H8O3
Molecular Weight: 152.15 g/mol

2-Hydroxyphenylacetic acid

CAS No.: 614-75-5

Cat. No.: VC20794534

Molecular Formula: C8H8O3

Molecular Weight: 152.15 g/mol

* For research use only. Not for human or veterinary use.

2-Hydroxyphenylacetic acid - 614-75-5

Specification

Description (2-hydroxyphenyl)acetic acid is a hydroxy monocarboxylic acid that is acetic acid in which one of the methyl hydrogens is substituted by a 2-hydroxyphenyl group. It is a metabolite of phenylalanine and is excreted in the urine of patients suffering from diseases like phenylketonuria. It has a role as a human metabolite and a mouse metabolite. It is a member of phenols and a hydroxy monocarboxylic acid. It is functionally related to an acetic acid and a phenol. It is a conjugate acid of a (2-hydroxyphenyl)acetate.
2-Hydroxyphenylacetic acid is a natural product found in Grosmannia crassivaginata, Tragopogon orientalis, and other organisms with data available.
CAS No. 614-75-5
Molecular Formula C8H8O3
Molecular Weight 152.15 g/mol
IUPAC Name 2-(2-hydroxyphenyl)acetic acid
Standard InChI InChI=1S/C8H8O3/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4,9H,5H2,(H,10,11)
Standard InChI Key CCVYRRGZDBSHFU-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)CC(=O)O)O
Canonical SMILES C1=CC=C(C(=C1)CC(=O)O)O
Boiling Point 240.0 °C
Melting Point 145 - 147 °C

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